REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([NH:13][C:14](=[O:16])[CH3:15])[CH:5]=[CH:6][C:7]=1[CH:8](O)[CH2:9][CH2:10][CH3:11].OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[Pd]>[CH2:8]([C:7]1[CH:6]=[CH:5][C:4]([NH:13][C:14](=[O:16])[CH3:15])=[CH:3][C:2]=1[OH:1])[CH2:9][CH2:10][CH3:11]
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Name
|
|
Quantity
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184 g
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Type
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reactant
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Smiles
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OC=1C=C(C=CC1C(CCC)O)NC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Upon completion the reaction was filtered over celite
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Type
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ADDITION
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Details
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diluted
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The resulting oil was diluted with ethyl acetate
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Type
|
WASH
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Details
|
was washed three times with water
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified via flash chromatography with 100% ethyl acetate
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Name
|
|
Type
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product
|
Smiles
|
C(CCC)C1=C(C=C(C=C1)NC(C)=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |